molecular formula C8H4Cl2N2O B13126307 3,7-Dichloro-1,8-naphthyridin-4(1H)-one

3,7-Dichloro-1,8-naphthyridin-4(1H)-one

Cat. No.: B13126307
M. Wt: 215.03 g/mol
InChI Key: ONKWXXGVQAUXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dichloro-1,8-naphthyridin-4(1H)-one is a halogenated naphthyridine derivative characterized by chlorine substituents at positions 3 and 7 of its bicyclic aromatic framework. The 1,8-naphthyridinone core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions, making it valuable for targeting enzymes and nucleic acids. Its synthesis typically involves halogenation of the naphthyridine backbone, as seen in related compounds (e.g., 7-chloro derivatives in ).

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

3,7-dichloro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H4Cl2N2O/c9-5-3-11-8-4(7(5)13)1-2-6(10)12-8/h1-3H,(H,11,12,13)

InChI Key

ONKWXXGVQAUXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,7-dichloroquinoline with a suitable nucleophile, followed by cyclization to form the naphthyridinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the naphthyridinone core.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridinones.

Scientific Research Applications

3,7-Dichloro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,7-dichloro-1,8-naphthyridin-4(1H)-one, focusing on their substituents, biological activities, and synthesis methods:

Compound Substituents Biological Activity Key Data Synthesis Reference
7-Acetamido-1,8-naphthyridin-4(1H)-one 7-Acetamido Antibiotic modulator (synergizes with fluoroquinolones against multidrug-resistant bacteria) MIC ≥1.024 µg/mL (alone); enhances norfloxacin activity by 4–8 fold Sulfonylation of 2-amino-5-chloro-1,8-naphthyridine with benzenesulfonyl chlorides
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide 3-Trifluoromethyl sulfonamide Antibiotic modulator (similar to above) MIC ≥1.024 µg/mL (alone); synergizes with fluoroquinolones Thermolysis of Meldrum’s acid adduct followed by sulfonylation
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives (6e, 6h) 3-Oxadiazole with aryl substituents Cisplatin sensitizers (enhance cytotoxicity in HCT116 colon cancer cells) IC₅₀: 26.98 µM (6e); induces apoptosis via ATR/CHK1 pathway inhibition Condensation of 5-bromopyridin-2-amine with diethyl ethoxymalonate, followed by cyclization
3-{6-(2-Chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one Triazole-thiadiazole hybrid Antimicrobial agent MIC = 16 µg/mL (broad-spectrum) Multi-step heterocyclization; QSAR highlights lipophilicity and steric bulk as critical
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (7CN) 7-Chloro, 4-hydroxy, 2-phenyl Anti-angiogenic (A1 adenosine receptor antagonist) In vivo activity dependent on phenyl and chloro substituents Commercial availability; structural modifications for SAR studies
2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a) Methylidene, tosyl, ethyl Anticancer (HL-60 leukemia cells) Selective cytotoxicity (IC₅₀: <10 µM); induces apoptosis Tosylation of dihydro-naphthyridinone intermediates

Key Structural and Functional Insights

Chlorine Substitution :

  • The 3,7-dichloro configuration likely enhances electrophilicity and binding to biological targets, as seen in 7-chloro analogs (e.g., 7CN).
  • Chlorine at position 7 is critical for anti-angiogenic activity in 7CN derivatives.

Heterocyclic Modifications :

  • Oxadiazole and Triazole Moieties : Improve metabolic stability and target engagement (e.g., 6e/6h inhibit ATR via hydrogen bonding with Val170 and π-stacking with Trp169).
  • Sulfonamide and Tosyl Groups : Enhance solubility and modulate pharmacokinetics (e.g., 3-TNB and compound 4a).

Biological Activity Trends :

  • Antimicrobial Activity : Correlates with lipophilicity (e.g., triazole-thiadiazole hybrid with MIC = 16 µg/mL).
  • Anticancer Activity : Linked to DNA damage response (DDR) pathway inhibition (e.g., 6e/6h reduce CHK1 expression).

Synthetic Challenges :

  • Halogenation and cyclization steps often yield low-to-moderate efficiencies (e.g., 23.6% yield for 6-bromo intermediates in ).
  • Multi-step protocols are common for introducing heterocycles (e.g., oxadiazole derivatives require sequential condensation and cyclization).

Data Tables

Table 1: Comparative Antibacterial Activity of Selected Analogs

Compound MIC (µg/mL) Synergistic Effect (Fold Reduction in MIC) Target Bacteria
7-Acetamido-1,8-naphthyridin-4(1H)-one ≥1.024 4–8× with norfloxacin E. coli, S. aureus
3-TNB ≥1.024 2–4× with ofloxacin P. aeruginosa
Triazole-thiadiazole hybrid (Compound 23) 16 N/A Broad-spectrum

Table 2: Anticancer Activity of 1,8-Naphthyridinone Derivatives

Compound Target Cell Line IC₅₀ (µM) Mechanism of Action
6e HCT116 26.98 ATR/CHK1 inhibition, apoptosis
6h HCT116 27.84 ATR/CHK1 inhibition, apoptosis
4a HL-60 <10 Apoptosis, G2/M arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.